molecular formula C7H7F3N2O2 B1532251 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1245772-05-7

1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1532251
M. Wt: 208.14 g/mol
InChI Key: LQTIZFMDLWJRNY-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-5-carboxylic acid (TFPCA) is a compound that has recently been studied for its potential applications in scientific research. It is a member of the pyrazole family, which is a heterocyclic organic compound containing a five-membered ring with two nitrogen atoms. TFPCA has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other materials.

Scientific Research Applications

Chemical Synthesis and Functionalization

Research has delved into the synthesis and functionalization of pyrazole derivatives, highlighting their utility in creating diverse chemical structures. Studies like those by Yıldırım, Kandemirli, and Akçamur (2005) focus on the formation of pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with various binucleophiles, showcasing the adaptability of pyrazole structures in synthesizing new compounds with potential applications in medicinal chemistry and metal complex catalysis (Yıldırım, Kandemirli, & Akçamur, 2005). Similarly, Dalinger et al. (2020) have developed methods for synthesizing azides and triazoles based on pyrazole carboxylic acids, aiming to create novel ligands for use in medicinal chemistry and catalysis (Dalinger et al., 2020).

Coordination Chemistry and Metal Organic Frameworks (MOFs)

Pyrazole derivatives are pivotal in the development of coordination compounds and MOFs, which are crucial for catalysis, gas storage, and separation technologies. Jacobsen, Reinsch, and Stock (2018) utilized a pyrazole-dicarboxylic acid derivative in synthesizing MOFs with varied topologies, demonstrating the versatility of pyrazole-based ligands in constructing materials with specific pore structures and functionalities (Jacobsen, Reinsch, & Stock, 2018).

Synthesis of Bioactive Compounds

The synthesis of pyrazole derivatives extends to creating bioactive molecules, highlighting the importance of these compounds in pharmaceutical research. For instance, Akbas, Berber, Şener, and Hasanov (2005) synthesized and evaluated the antibacterial activities of pyrazole-3-carboxylic acid derivatives, indicating their potential as therapeutic agents (Akbas, Berber, Şener, & Hasanov, 2005).

Advanced Material Research

Pyrazole derivatives also find applications in advanced material research, such as in the development of electrochemiluminescent materials. Feng et al. (2016) synthesized transition metal complexes with pyrazolecarboxylic acids, demonstrating significant electrochemiluminescence (ECL), which could be applied in sensors and imaging technologies (Feng et al., 2016).

properties

IUPAC Name

2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)2-4-12-5(6(13)14)1-3-11-12/h1,3H,2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTIZFMDLWJRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

CAS RN

1245772-05-7
Record name 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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